Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate

Catalog No.
S14297817
CAS No.
M.F
C19H26N2O5
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piper...

Product Name

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate

IUPAC Name

benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H26N2O5/c1-2-25-17(22)12-19(14-24-15-19)21-10-8-20(9-11-21)18(23)26-13-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3

InChI Key

SHYNJIODDVSIRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(COC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a piperazine moiety, and an oxetane ring. The molecular formula is C19H26N2O5C_{19}H_{26}N_{2}O_{5}, and it has a molecular weight of approximately 362.42 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its complex structure that may interact with biological targets.

The chemical reactivity of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate can be explored through various reactions typical of piperazine derivatives and oxetanes. Key reactions may include:

  • Nucleophilic substitutions: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Ester hydrolysis: The carboxylate group may undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
  • Oxetane ring-opening: The oxetane ring can be opened under certain conditions, leading to the formation of more reactive intermediates that can be utilized in further synthetic pathways.

Research into the biological activity of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate suggests potential pharmacological properties. Compounds containing piperazine and oxetane structures have been associated with various biological activities, including:

  • Antidepressant effects: Some piperazine derivatives exhibit activity as serotonin receptor modulators.
  • Antimicrobial properties: Certain structural features of this compound may confer antibacterial or antifungal activities.
  • CNS activity: Compounds similar to this one have been studied for their neuroactive properties.

The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate can be achieved through several synthetic routes:

  • Formation of the piperazine ring: Starting with appropriate amines and carbonyl compounds, the piperazine ring can be formed via cyclization.
  • Oxetane synthesis: The oxetane moiety can be introduced through cyclization reactions involving epoxides or via specific ring-closing reactions.
  • Esterification: The final step often involves esterification of the carboxylic acid with benzyl alcohol to yield the target compound.

Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate has potential applications in various fields:

  • Pharmaceutical development: Its unique structure makes it a candidate for drug discovery, particularly in targeting central nervous system disorders.
  • Chemical research: Used as a model compound in studies exploring the reactivity of piperazine and oxetane derivatives.

Interaction studies are crucial for understanding how Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate interacts with biological systems. These studies typically involve:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Testing biological activity against various cell lines to assess efficacy and toxicity.
  • In vivo studies: Exploring pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate. Notable examples include:

Compound NameStructure HighlightsUnique Features
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylateContains an oxetane ringLacks the ethoxy group
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoateSimilar ethoxy and benzyl groupsDifferent backbone structure
Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylateSimilar ethoxy and benzene componentsPiperidine instead of piperazine

These comparisons highlight the unique combination of structural elements in Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y-l]piperazine–1-carboxylate, particularly its specific arrangement of functional groups that may influence its biological activity and chemical reactivity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Exact Mass

362.18417193 g/mol

Monoisotopic Mass

362.18417193 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types